molecular formula C11H13NO4 B2523814 Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 150057-08-2

Methyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No. B2523814
Key on ui cas rn: 150057-08-2
M. Wt: 223.228
InChI Key: LYRIJLARNMSQIM-UHFFFAOYSA-N
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Patent
US05648516

Procedure details

Using the general method of Example 1 Part D, a mixture of methyl 3-oxo-3-[(2-ethoxycarbonylcyclohexen-1-yl)amino]propanoate and methyl 3-oxo-3-[(2-methoxycarbonylcyclohexen-1-yl)amino]propanoate (43.2 g, 0.16 mole) was cyclized to provide 35.5 g of methyl 1,2,5,6,7,8-hexahydro-4-hydroxy-2-oxoquinoline-3-carboxylate as an off white solid.
Name
methyl 3-oxo-3-[(2-ethoxycarbonylcyclohexen-1-yl)amino]propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 3-oxo-3-[(2-methoxycarbonylcyclohexen-1-yl)amino]propanoate
Quantity
43.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([NH:8][C:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]=1[C:15]([O:17]CC)=O)[CH2:3][C:4]([O:6][CH3:7])=[O:5].O=C(NC1CCCCC=1C(OC)=O)CC(OC)=O>>[OH:17][C:15]1[C:10]2[CH2:11][CH2:12][CH2:13][CH2:14][C:9]=2[NH:8][C:2](=[O:1])[C:3]=1[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
methyl 3-oxo-3-[(2-ethoxycarbonylcyclohexen-1-yl)amino]propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC(=O)OC)NC1=C(CCCC1)C(=O)OCC
Name
methyl 3-oxo-3-[(2-methoxycarbonylcyclohexen-1-yl)amino]propanoate
Quantity
43.2 g
Type
reactant
Smiles
O=C(CC(=O)OC)NC1=C(CCCC1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(NC=2CCCCC12)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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